3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazole ring, a pyrrole ring, and a dimethylamino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable pyrrole precursor.
Addition of the Dimethylamino Group: The dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or thiazole rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings or the dimethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl)prop-2-en-1-one: Lacks the thiazole ring.
3-(Dimethylamino)-1-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-one: Lacks the pyrrole ring.
1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one: Lacks the dimethylamino group.
Uniqueness
The presence of both the thiazole and pyrrole rings, along with the dimethylamino group, makes 3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10-12(11(17)6-9-15(2)3)18-13(14-10)16-7-4-5-8-16/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOJPZZFOQGCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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